molecular formula C14H19N3O B602571 ラミフェナゾン-d7 CAS No. 1330180-51-2

ラミフェナゾン-d7

カタログ番号: B602571
CAS番号: 1330180-51-2
分子量: 252.36 g/mol
InChIキー: XOZLRRYPUKAKMU-SVMCCORHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ramifenazone-d7 is the deuterium labeled version of Ramifenazone . Ramifenazone, also known as Isopropylaminoantipyrine, is a pyrazole derivative and acts as a non-steroidal anti-inflammatory agent (NSAID). It has analgesic, antipyretic, anti-inflammatory, and antimicrobial activities .

科学的研究の応用

安定同位体標識化合物

ラミフェナゾン-d7は安定同位体標識化合物です {svg_1}. 安定同位体は放射性ではないため、安全に取り扱え、放射線損傷のリスクなしに長期研究に使用できます。 特に、創薬開発や環境研究に役立ちます {svg_2}.

不純物分析

This compoundのような同位体標識不純物は、不純物分析に使用されます {svg_3}. 医薬品中の不純物は、薬の安定性と有効性に影響を与える可能性があります。 同位体標識不純物をサンプルに導入することで、研究者はこれらの不純物の運命と輸送を研究することができます {svg_4}.

材料科学

材料科学では、同位体標識不純物は、導電率、強度、耐久性などの材料特性への影響を調査するために使用されます {svg_5}.

創薬

創薬では、同位体標識化合物は、分子の追跡と識別に使用されます {svg_6}. これにより、分子の正確な追跡と識別が可能になり、これは新規薬剤の開発に不可欠です。

環境研究

同位体標識不純物は環境研究で使用されています {svg_7}. 研究者は、既知量の同位体標識不純物をサンプルに導入することで、これらの不純物の環境における運命と輸送を研究することができます {svg_8}.

生化学研究

This compoundは、生化学研究で基準物質として使用されます {svg_9}. 高品質で認定された基準物質は、実験結果の精度と信頼性を確保するために、研究において不可欠です {svg_10}.

作用機序

Target of Action

Ramifenazone-d7, also known as Isopropylaminoantipyrine, is a pyrazole derivative that primarily targets bacterial cells . It acts as a non-steroidal anti-inflammatory agent (NSAID) and has been found to have analgesic, antipyretic, anti-inflammatory, and antimicrobial activities .

Mode of Action

As a non-steroidal anti-inflammatory agent, Ramifenazone-d7 works by reducing the production of prostaglandins, chemicals that cells produce in response to injury and certain diseases. These prostaglandins cause inflammation, pain, and fever. By inhibiting their production, Ramifenazone-d7 helps to alleviate these symptoms .

Biochemical Pathways

By inhibiting COX, Ramifenazone-d7 reduces the production of these inflammatory mediators, thereby alleviating symptoms of inflammation and pain .

Pharmacokinetics

The pharmacokinetics of Ramifenazone-d7 involves its absorption, distribution, metabolism, and excretion (ADME). Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The result of Ramifenazone-d7’s action is the reduction of inflammation, pain, and fever. This is achieved through its inhibition of prostaglandin production, which in turn reduces the inflammatory response. Additionally, its antimicrobial activity helps to combat bacterial infections .

Action Environment

The action of Ramifenazone-d7 can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability. Additionally, factors such as temperature and humidity can impact the stability of the drug. It is recommended to store Ramifenazone-d7 under the conditions specified in the Certificate of Analysis to ensure its efficacy .

生化学分析

Biochemical Properties

Ramifenazone-d7, like its parent compound Ramifenazone, interacts with various enzymes and proteins in the body. As an NSAID, it is likely to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the production of prostaglandins, substances that mediate inflammation and pain .

Cellular Effects

Ramifenazone-d7 can influence cell function by inhibiting the production of prostaglandins, thereby reducing inflammation and pain. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ramifenazone-d7 involves its interaction with cyclooxygenase enzymes. By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Temporal Effects in Laboratory Settings

As a deuterium-labeled compound, it is expected to have similar stability and degradation patterns to its parent compound, Ramifenazone .

Dosage Effects in Animal Models

Like other NSAIDs, it is likely to exhibit dose-dependent anti-inflammatory and analgesic effects, with potential for toxic or adverse effects at high doses .

Metabolic Pathways

Ramifenazone-d7 is likely to be involved in similar metabolic pathways as Ramifenazone. This includes metabolism by the cytochrome P450 enzyme system, with potential interactions with various enzymes and cofactors .

Transport and Distribution

Like other NSAIDs, it is likely to be distributed widely in the body and may interact with various transporters or binding proteins .

Subcellular Localization

As a small molecule, it is likely to be able to cross cell membranes and could potentially localize to various compartments or organelles within the cell .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ramifenazone-d7 involves the introduction of seven deuterium atoms into the Ramifenazone molecule. This can be achieved through a series of reactions that involve deuterated starting materials and/or deuterated reagents. One possible synthesis pathway is outlined below.", "Starting Materials": [ "4-(4-aminophenyl)-2-butanol", "deuterated acetic anhydride", "deuterated pyridine", "deuterated chloroform", "deuterated sodium hydroxide", "deuterated sulfuric acid", "deuterated hydrogen gas", "deuterated palladium on carbon" ], "Reaction": [ "Step 1: Protect the amine group of 4-(4-aminophenyl)-2-butanol with acetic anhydride and pyridine to form the acetyl derivative.", "Step 2: Deuterate the acetyl derivative using deuterated acetic anhydride and deuterated pyridine in deuterated chloroform.", "Step 3: Remove the acetyl protecting group using deuterated sodium hydroxide in deuterated water.", "Step 4: Deuterate the remaining hydrogen atoms using deuterated sulfuric acid and deuterated hydrogen gas in deuterated water.", "Step 5: Reduce the nitro group using deuterated palladium on carbon and deuterated hydrogen gas in deuterated methanol to form Ramifenazone-d7." ] }

CAS番号

1330180-51-2

分子式

C14H19N3O

分子量

252.36 g/mol

IUPAC名

4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C14H19N3O/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12/h5-10,15H,1-4H3/i1D3,2D3,10D

InChIキー

XOZLRRYPUKAKMU-SVMCCORHSA-N

異性体SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C

正規SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C

純度

95% by HPLC; 98% atom D

関連するCAS

3615-24-5 (unlabelled)

同義語

1,2-Dihydro-1,5-dimethyl-4-[(1-methylethyl-d7)amino]-2-phenyl-3H-pyrazol-3-one

タグ

Antipyrine Impurities

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。